molecular formula C19H14F4O3 B4619794 3-(4-fluorophenoxy)-7-isopropyl-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-fluorophenoxy)-7-isopropyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B4619794
M. Wt: 366.3 g/mol
InChI Key: QDBSDYIAADRYRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives generally involves strategies that introduce various substituents into the chromen-4-one framework to achieve desired chemical and physical properties. For instance, a facile and efficient synthetic strategy was developed for 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlighting the potential methods that might be applied for synthesizing our compound of interest (Xiang & Yang, 2014). Additionally, the synthesis of trifluoromethyl-containing heterocycles, including chromen derivatives, was achieved via a one-pot three-component reaction, suggesting a versatile approach to synthesizing complex fluorinated chromen-4-ones (Song et al., 2008).

Molecular Structure Analysis

The molecular structure of chromen-4-ones and their derivatives is crucial for understanding their chemical behavior and potential applications. The crystal and molecular structure of related compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been analyzed to reveal strong intermolecular hydrogen bonding, suggesting how structural features might influence the properties and reactivity of our target compound (Li, Shen, & Zhang, 2015).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For example, the synthesis of substituted 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes through intramolecular cyclization and their further transformation into regiospecific products has been reported, demonstrating the reactivity and versatility of these compounds (El Kharrat et al., 2007).

Physical Properties Analysis

The physical properties of chromen-4-ones, such as their crystal structure, are influenced by their molecular arrangement and intermolecular interactions. Studies on compounds like 2-(4-fluorophenyl)-2H-chromen-4(3H)-one have shown how molecular packing can affect the overall stability and physical characteristics of these compounds (Wera et al., 2012).

Chemical Properties Analysis

The chemical properties of chromen-4-ones are closely tied to their molecular structure and the presence of substituents. Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine, for example, highlight the nucleophilic addition and cyclization reactions that these compounds can undergo, leading to a diverse array of products with potentially unique chemical properties (Sosnovskikh, Moshkin, & Irgashev, 2006).

Scientific Research Applications

Fluorescent Chemosensors

Fluorinated compounds have been extensively studied for their applications as fluorescent chemosensors. For instance, derivatives of 4-methyl-2,6-diformylphenol (DFP) have been developed to detect a wide range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity due to the fluorophoric properties of DFP-based compounds (Roy, 2021).

Synthetic Protocols for Pharmacologically Important Structures

The synthesis and characterization of fluorinated compounds, particularly benzo[c]chromen-6-ones, have been the subject of considerable research due to their pharmacological importance. These compounds serve as core structures for secondary metabolites with significant pharmacological activities. Synthetic protocols have been reviewed, highlighting methods such as Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).

Environmental and Biological Stability of Fluoropolymers

Fluoropolymers, which are polymers containing fluorinated compounds, are known for their exceptional environmental and biological stability. They are used in various applications due to their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. This stability is attributed to the fluorinated segments within the polymers, making them of interest for long-term applications in challenging environments (Henry et al., 2018).

Agrochemical Applications

The methodologies for incorporating fluorine into agrochemicals have been reviewed, highlighting the use of fluorine-containing building blocks for the development of new agrochemicals. This includes a discussion on the synthesis of these building blocks and their incorporation into compounds of interest for agricultural applications, indicating the relevance of fluorinated compounds in enhancing the efficacy of pesticides and herbicides (Wang, Song, & Wang, 2021).

properties

IUPAC Name

3-(4-fluorophenoxy)-7-propan-2-yl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4O3/c1-10(2)11-3-8-14-15(9-11)26-18(19(21,22)23)17(16(14)24)25-13-6-4-12(20)5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSDYIAADRYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenoxy)-7-isopropyl-2-(trifluoromethyl)-4H-chromen-4-one
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3-(4-fluorophenoxy)-7-isopropyl-2-(trifluoromethyl)-4H-chromen-4-one
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